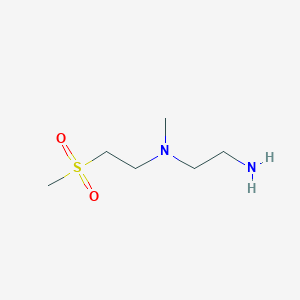
4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is an organic compound with the molecular formula C29H21N3O and a molecular weight of 427.5 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two bis(4-(pyridin-4-yl)phenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde typically involves the reaction of 4-(pyridin-4-yl)aniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of molecular interactions and as a fluorescent probe.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar structure but with three pyridinyl groups.
Bis(4-tert-butylphenyl)amine: Similar structure but with tert-butyl groups instead of pyridinyl groups.
Uniqueness
4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
属性
分子式 |
C29H21N3O |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C29H21N3O/c33-21-22-1-7-27(8-2-22)32(28-9-3-23(4-10-28)25-13-17-30-18-14-25)29-11-5-24(6-12-29)26-15-19-31-20-16-26/h1-21H |
InChI 键 |
SSSIULYPBLYCGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


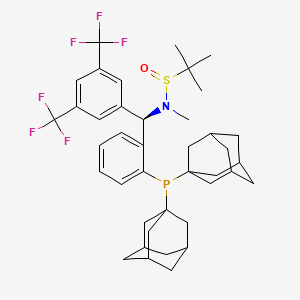
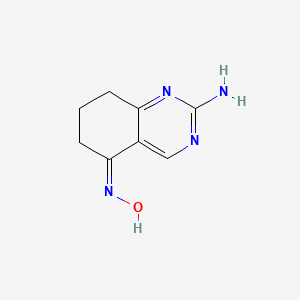
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)

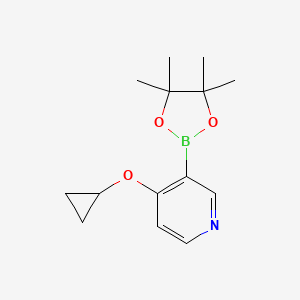
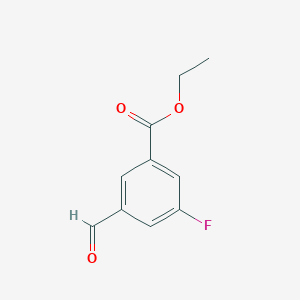
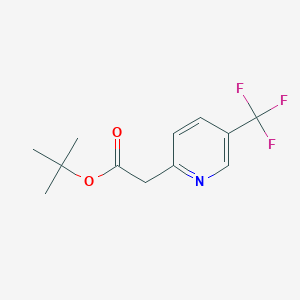
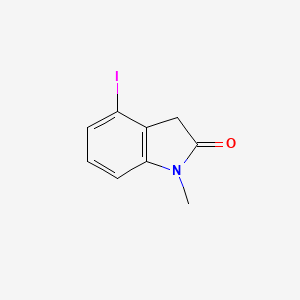
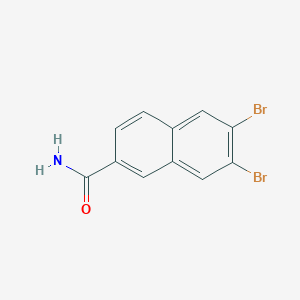
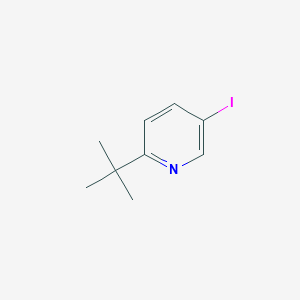
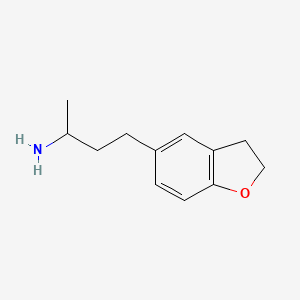
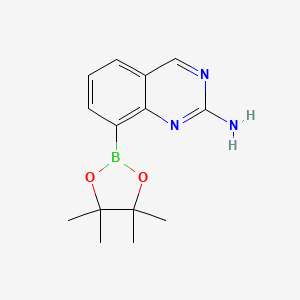
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
